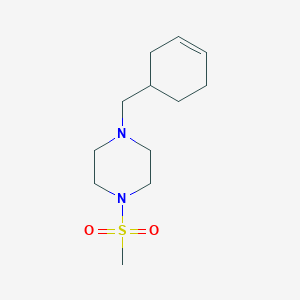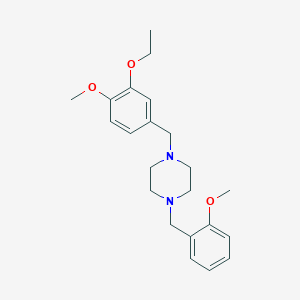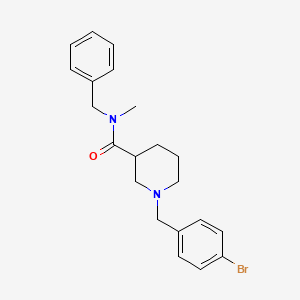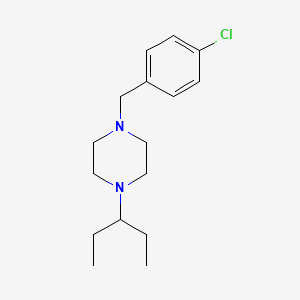![molecular formula C15H12N2O3S B10886591 Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-](/img/structure/B10886591.png)
Coumarine, 3-[2-(1-methyl-2-imidazolylthio)-1-oxoethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core linked to an imidazole moiety via a sulfanylacetyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfanylacetyl Linkage Formation: The imidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Coupling with Chromenone: The final step involves coupling the sulfanylacetyl-imidazole intermediate with a chromenone derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
1-METHYL-1H-IMIDAZOL-2-YL Derivatives: These compounds share the imidazole moiety and exhibit similar biological activities.
2H-CHROMEN-2-ONE Derivatives: Compounds with the chromenone core are known for their diverse pharmacological properties.
Uniqueness
3-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}-2H-CHROMEN-2-ONE is unique due to the combination of the imidazole and chromenone moieties linked by a sulfanylacetyl bridge, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C15H12N2O3S |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
3-[2-(1-methylimidazol-2-yl)sulfanylacetyl]chromen-2-one |
InChI |
InChI=1S/C15H12N2O3S/c1-17-7-6-16-15(17)21-9-12(18)11-8-10-4-2-3-5-13(10)20-14(11)19/h2-8H,9H2,1H3 |
InChIキー |
ZSSATGXJPVNFII-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SCC(=O)C2=CC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
methanone](/img/structure/B10886522.png)

![8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10886546.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B10886548.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10886559.png)
![Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate](/img/structure/B10886564.png)
![2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886571.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886578.png)



![3-Methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886596.png)
